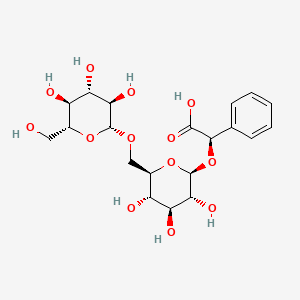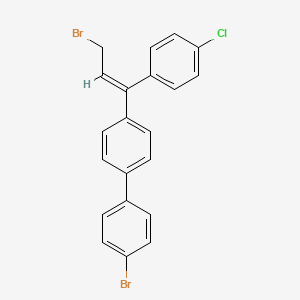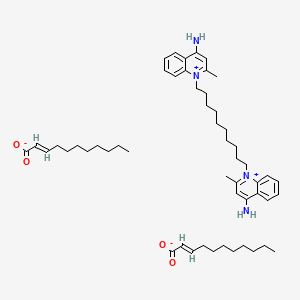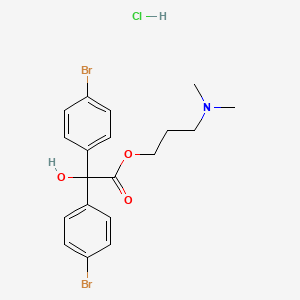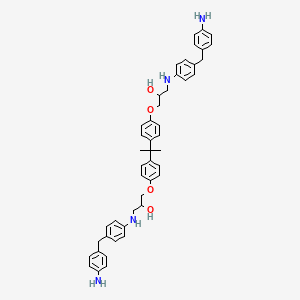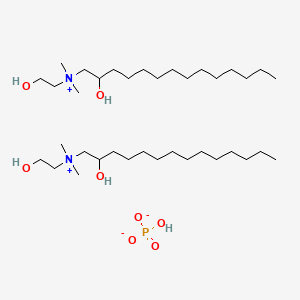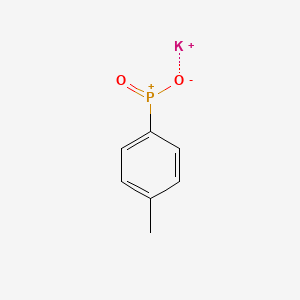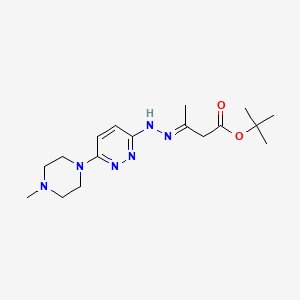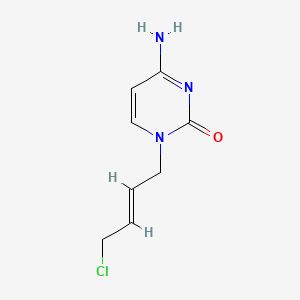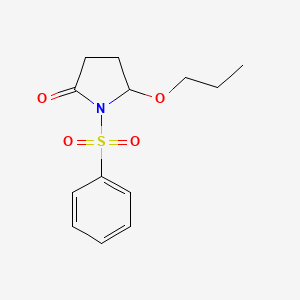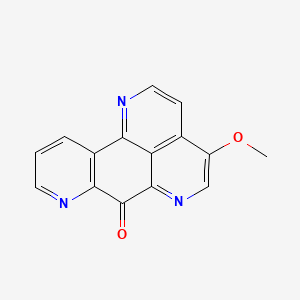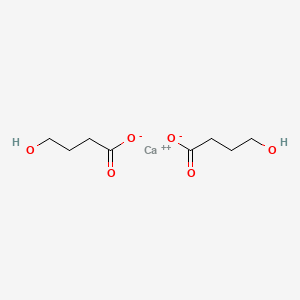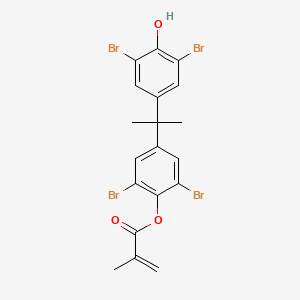
2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate is a complex organic compound characterized by the presence of multiple bromine atoms and a methacrylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate typically involves multiple steps, starting from simpler brominated phenols. One common method involves the bromination of phenol derivatives followed by esterification with methacrylic acid. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: This reaction can replace bromine atoms with other substituents, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl methacrylates .
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and other biological processes.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties
Mecanismo De Acción
The mechanism by which 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methacrylate group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dibromo-4-(hydroxymethyl)phenol
- 4-(3,5-Dibromo-4-hydroxyphenyl)-3-butoxycarbonyl-5-ethoxycarbonyl-2-methyl-6-phenyl-1,4-dihydropyridine
Uniqueness
Compared to similar compounds, 2,6-Dibromo-4-(1-(3,5-dibromo-4-hydroxyphenyl)-1-methylethyl)phenyl methacrylate is unique due to its specific combination of bromine atoms and methacrylate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
82941-06-8 |
|---|---|
Fórmula molecular |
C19H16Br4O3 |
Peso molecular |
611.9 g/mol |
Nombre IUPAC |
[2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H16Br4O3/c1-9(2)18(25)26-17-14(22)7-11(8-15(17)23)19(3,4)10-5-12(20)16(24)13(21)6-10/h5-8,24H,1H2,2-4H3 |
Clave InChI |
JBGLUFHZMYDKGF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


